molecular formula C16H16N2O6S2 B3613272 4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID

4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID

Cat. No.: B3613272
M. Wt: 396.4 g/mol
InChI Key: SWYDUGDQHXXFDN-UHFFFAOYSA-N
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Description

4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID is an organic compound with a complex structure that includes a morpholine ring, a sulfonyl group, a thiophene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzoic acid derivatives with morpholine and thiophene-based reagents under specific conditions. For example, the reaction of benzoic acid with morpholine-4-sulfonyl chloride and thiophene-2-amine can yield the desired compound through a series of condensation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

    4-(MORPHOLINE-4-SULFONYL)BENZOIC ACID: Lacks the thiophene ring, making it less versatile in certain applications.

    THIOPHENE-2-AMIDO BENZOIC ACID: Lacks the morpholine-sulfonyl group, which may reduce its biological activity.

    MORPHOLINE-4-SULFONYL THIOPHENE: Lacks the benzoic acid moiety, affecting its solubility and reactivity.

Uniqueness

4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID is unique due to the combination of functional groups that confer a wide range of chemical reactivity and potential biological activity. The presence of the morpholine-sulfonyl group enhances its solubility and ability to interact with biological targets, while the thiophene ring provides additional sites for chemical modification .

Properties

IUPAC Name

4-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S2/c19-15(17-12-3-1-11(2-4-12)16(20)21)14-9-13(10-25-14)26(22,23)18-5-7-24-8-6-18/h1-4,9-10H,5-8H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYDUGDQHXXFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID
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4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID
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4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID
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4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID
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4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID
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4-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOIC ACID

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